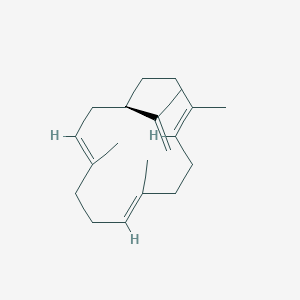
Neocembrene
Übersicht
Beschreibung
Neocembrene is a natural monocyclic diterpene . It is a colorless oil with a faint wax-like odor . The molecular formula of Neocembrene is C20H32 . The average mass is 272.468 Da and the monoisotopic mass is 272.250397 Da .
Synthesis Analysis
Neocembrene is biosynthesized by macrocyclization of geranylgeranyl pyrophosphate . In a study, it was found that CYP726A15 catalyzed 5-oxidation of neocembrene .Molecular Structure Analysis
The molecular structure of Neocembrene is central to a very wide variety of other natural products found both in plants and in animals . It is derived from the common precursor geranylgeranyl pyrophosphate .Chemical Reactions Analysis
Neocembrene undergoes various chemical reactions. For instance, it was found that CYP726A15 catalyzed 5-oxidation of neocembrene . Another study reported the hydrogenation of Neocembrene .Physical And Chemical Properties Analysis
Neocembrene is a colorless oil with a faint wax-like odor . The molecular formula of Neocembrene is C20H32 . The average mass is 272.468 Da and the monoisotopic mass is 272.250397 Da .Wissenschaftliche Forschungsanwendungen
Pheromone Research in Termites
Neocembrene plays a significant role in the field of pheromone research, particularly in termites. It has been identified as a major component of the trail-following pheromone in various termite species, including Prorhinotermes simplex, Prorhinotermes canalifrons, and Amitermes evuncifer. These studies highlight neocembrene's role in termite communication and behavior, contributing to our understanding of termite ecology and potentially aiding in pest control strategies.
- Neocembrene is the primary component of the trail pheromone in Prorhinotermes species, influencing termite trail-following behavior (Sillam-Dussès et al., 2009).
- It was also identified as a major component in the trail-following pheromone of Prorhinotermes canalifrons and Prorhinotermes simplex, showing orientation and recruitment behavior in termites (Sillam-Dussès et al., 2005).
- In the Nasutitermitinae, neocembrene is a key part of multi-component trail pheromones, demonstrating a synergistic effect in eliciting trail following in various termite species (Sillam-Dussès et al., 2009).
- Amitermes evuncifer, a pest termite, utilizes neocembrene in synergy with dodecatrienol for trail-following, showing its significance in termite communication and potentially aiding in pest control (Kotoklo et al., 2010).
Biosynthesis and Chemical Studies
Research on neocembrene extends to its biosynthesis and chemical properties. Understanding these aspects can offer insights into the production of this compound and its potential applications.
- Neocembrene synthase, responsible for the biosynthesis of neocembrene, was identified in Euphorbiaceae plants. This discovery contributes to the understanding of the biosynthetic pathways of diterpenes, which can have implications in various fields including medicine (Kirby et al., 2010).
Ecological and Behavioral Studies
Neocembrene's role extends to ecological and behavioral studies in insects. Its presence in various species provides insights into insect communication and behavior, which is crucial for ecological research and potential pest control applications.
- In Monomorium chinense, a native Chinese ant, neocembrene was found to be a prominent terpene in queens, indicating its role in ant communication and social structure (Zhao et al., 2018).
Eigenschaften
IUPAC Name |
(1E,5E,9E,12R)-1,5,9-trimethyl-12-prop-1-en-2-ylcyclotetradeca-1,5,9-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32/c1-16(2)20-14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,11-12,20H,1,6-7,9-10,13-15H2,2-5H3/b17-8+,18-12+,19-11+/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSPQDDPRITBAM-KPGNMOGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CCC(CCC(=CCC1)C)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC/C(=C/C[C@@H](CC/C(=C/CC1)/C)C(=C)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31570-39-5 | |
| Record name | (-)-Cembrene A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31570-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neocembrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031570395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NEOCEMBRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WGK4P4230 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



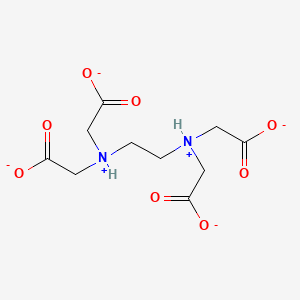

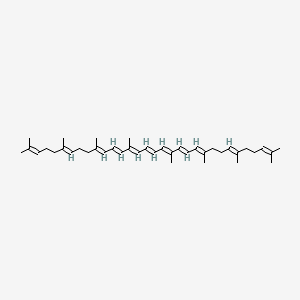
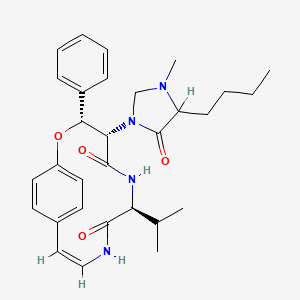
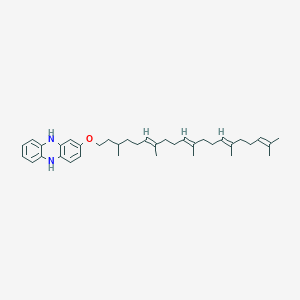

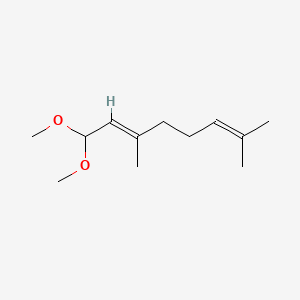
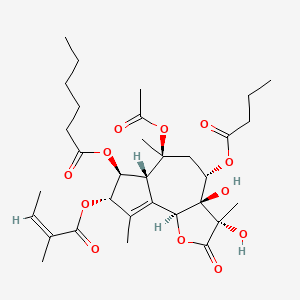
![(5R)-3'-phenyl-1-(phenylmethyl)spiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione](/img/structure/B1237992.png)
![4-[(5'-Adenosyl)(methyl)sulfonio]-2-oxobutanoate](/img/structure/B1237993.png)



